MPO Peroxidation Inhibition: Head-to-Head Comparison with BDBM50507380
[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone (ChEMBL4530093) inhibited human PMN leukocyte MPO peroxidation activity with an IC₅₀ of 36 nM [1]. A direct comparator, BDBM50507380 (ChEMBL4547081), tested under identical assay conditions (10 min preincubation with H₂O₂ substrate), exhibited an IC₅₀ of 26 nM [2], representing only a ~1.4-fold difference in potency. This demonstrates that the target compound resides within the same potency tier as active MPO inhibitors in this series, validating its utility as a reference ligand for SAR exploration where subtle structural modifications are probed.
| Evidence Dimension | MPO Peroxidation Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 36 nM |
| Comparator Or Baseline | BDBM50507380 (ChEMBL4547081): IC₅₀ = 26 nM |
| Quantified Difference | ~1.4-fold less potent than comparator |
| Conditions | Human PMN leukocyte MPO; H₂O₂ substrate; 10 min preincubation |
Why This Matters
Confirms that the compound's biphenyl-chloropyridine core engages MPO with low nanomolar affinity, enabling its use as a validated starting point for structure-based optimization of anti-inflammatory agents.
- [1] BindingDB. (n.d.). BDBM50507389 (CHEMBL4530093) – IC₅₀: 36 nM; MPO Peroxidation Assay. View Source
- [2] BindingDB. (n.d.). BDBM50507380 (CHEMBL4547081) – IC₅₀: 26 nM; MPO Peroxidation Assay. View Source
